molecular formula C20H18N2O3 B6636005 2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

Cat. No. B6636005
M. Wt: 334.4 g/mol
InChI Key: MFIQITPLAIPVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid, also known as PTA, is a novel compound that has been studied for its potential use in various scientific research applications. This compound exhibits unique properties that make it an attractive candidate for use in research studies, including its ability to interact with specific receptors and modulate various physiological processes.

Mechanism of Action

The mechanism of action of 2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid involves its ability to interact with specific receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. By binding to these receptors, 2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid can modulate various physiological processes, including neurotransmitter release, cell signaling, and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid has a range of biochemical and physiological effects, including its ability to modulate dopamine release, reduce inflammation, and induce cell death in cancer cells. 2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid in lab experiments is its specificity for certain receptors, which allows researchers to study the effects of 2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid on specific physiological processes. However, one limitation of using 2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid, including its potential use in the treatment of neurological disorders, cancer, and inflammation. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid and to optimize its synthesis and administration in experimental settings.

Synthesis Methods

The synthesis of 2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid involves a multi-step process that has been extensively studied and optimized by researchers. The initial step involves the preparation of the starting material, which is then subjected to a series of chemical reactions to yield the final product. The synthesis of 2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid requires specialized equipment and expertise, and it is typically carried out in a laboratory setting.

Scientific Research Applications

2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid has been studied for its potential use in various scientific research applications, including its effects on the central nervous system, cancer cells, and inflammation. Studies have shown that 2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid has the ability to bind to specific receptors in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2-phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(10-13-6-2-1-3-7-13)22-12-17-15(11-18(22)20(24)25)14-8-4-5-9-16(14)21-17/h1-9,18,21H,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIQITPLAIPVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

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